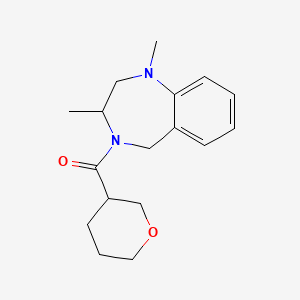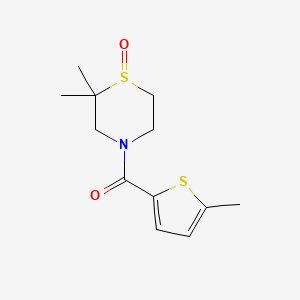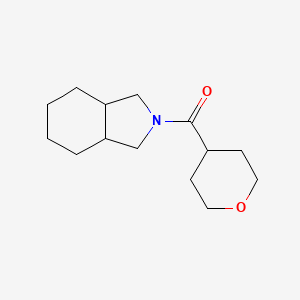
4-Chloro-2-pyrazin-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 4th position and an aniline group at the 2nd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-pyrazin-2-ylaniline typically involves the reaction of 4-chloropyrazine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-pyrazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as nitro, hydroxyl, or alkoxy groups.
Applications De Recherche Scientifique
4-Chloro-2-pyrazin-2-ylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-pyrazin-2-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of an aniline group.
2-Chloro-4-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.
4-Chloro-2-aminopyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-2-pyrazin-2-ylaniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-chloro-2-pyrazin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINSIMTWJTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B7616900.png)
![4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide](/img/structure/B7616907.png)
![(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7616914.png)
![1-Cyclohex-2-en-1-yl-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7616921.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7616926.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone](/img/structure/B7616928.png)


![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-1-ethylpyrrolidin-2-one](/img/structure/B7616942.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-[5-(oxolan-2-yl)-1,3-oxazol-4-yl]methanone](/img/structure/B7616949.png)



